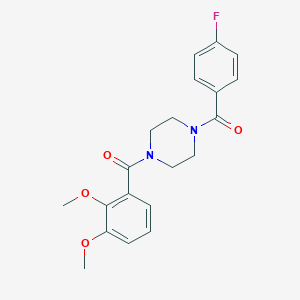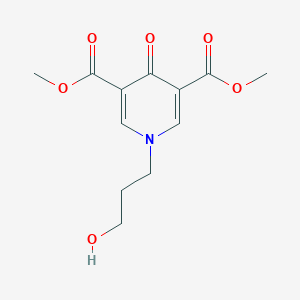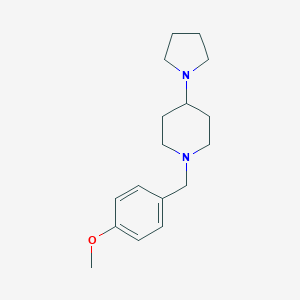
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that acts as a potent and selective dopamine reuptake inhibitor. MPBP has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders.
Wirkmechanismus
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine acts as a potent and selective dopamine reuptake inhibitor. It blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to feelings of euphoria and pleasure, which can be addictive.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine include an increase in dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses. In addition, 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine can cause changes in behavior and mood, such as increased aggression and impulsivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This allows researchers to study the effects of dopamine on behavior and brain function. However, one limitation of using 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its potential for addiction and abuse. Researchers must take precautions to prevent the misuse of this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine. One direction is to study the long-term effects of dopamine reuptake inhibitors on brain function and behavior. Another direction is to investigate the potential therapeutic uses of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine for neurological disorders such as depression and addiction. Additionally, researchers can explore the development of new compounds based on the structure of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine that have improved selectivity and safety profiles.
Conclusion:
In conclusion, 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders. Its biochemical and physiological effects include an increase in dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 1-(4-methoxybenzyl)piperidine with pyrrolidine in the presence of a catalyst. The reaction yields 1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has also been used to study the effects of dopamine reuptake inhibitors on the brain and behavior.
Eigenschaften
Molekularformel |
C17H26N2O |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2O/c1-20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-3-11-19/h4-7,16H,2-3,8-14H2,1H3 |
InChI-Schlüssel |
YNXTWFOFULRZKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
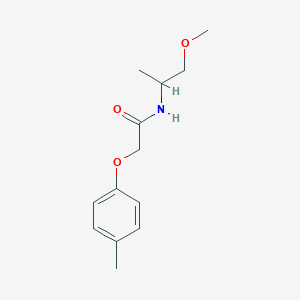
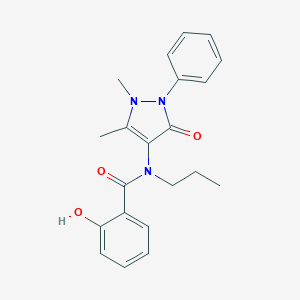
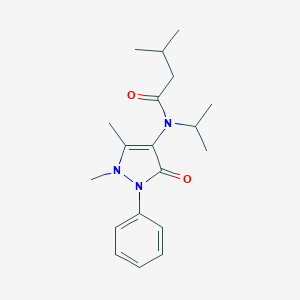
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
